N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a thiophene ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring and methylphenyl group contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but contains pyridine rings instead of thiophene and methylphenyl groups.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional pyrimidine and piperazine groups.
Uniqueness
N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its nitro group, thiophene ring, and methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O3S/c1-14-8-10-15(11-9-14)20(13-16-5-4-12-25-16)19(22)17-6-2-3-7-18(17)21(23)24/h2-12H,13H2,1H3 |
InChI Key |
JQFNFOLXGKAQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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